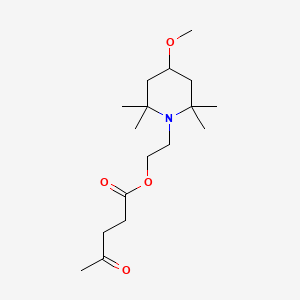
6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Vue d'ensemble
Description
6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (6-Br-2,3-DHN) is a heterocyclic compound belonging to the naphthyridinone family. It is a white crystalline solid with a molecular formula of C8H6BrNO. 6-Br-2,3-DHN has been extensively studied for its various biological and medicinal properties. It has been used in the synthesis of various other compounds and has been found to have potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Applications De Recherche Scientifique
Antibacterial Applications
6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives have demonstrated significant antibacterial activity. The synthesis of these compounds involves techniques such as Buchwald–Hartwig cross-coupling and has shown potential in inhibiting the growth of bacteria like Staphylococcus aureus and Escherichia coli. These findings suggest a promising avenue in the development of new antibacterial agents (Sakram et al., 2019).
Antimicrobial Study
Further extending its application in antimicrobial fields, 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one has been used in the synthesis of new 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines. These compounds have been tested for their antimicrobial properties, with some showing promising results against various bacterial and fungal strains (Mayekar et al., 2011).
Chemical Reactions and Transformations
Research has delved into the reaction mechanisms of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, exploring its interaction with various agents. For instance, studies have investigated its reactions with potassium amide in liquid ammonia, leading to the formation of compounds with potential applications in pharmaceutical chemistry (Plas et al., 2010).
Phosphodiesterase Inhibitors
This compound has also been transformed into potent adenosine 3',5'-cyclic phosphate phosphodiesterase III inhibitors. The modification of its structure, such as through the addition of a thiazolo group, has resulted in enhanced inhibitory potency, indicating its potential in developing new pharmacological agents (Singh et al., 1995).
Synthesis of Derivatives
The synthesis of various derivatives of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one has been a focus of research, aiming to explore its diverse chemical properties and potential applications in medicine. These efforts have led to the creation of compounds with varied biological activities, including cytotoxicity, which are currently under investigation for their therapeutic potential (林昭蓉, 2006).
Crystal Structure and Pharmaceutical Interest
Studies on the crystal structure of derivatives of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one have revealed insights into their potential pharmaceutical applications. This research contributes to understanding the molecular basis of their activity and aids in the design of more effective drugs (Guillon et al., 2017).
Synthesis and Biomedical Applications
Recent studies have synthesized and explored the biomedical applications of 1,6-naphthyridin-2(1H)-ones, a class of compounds related to 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one. These compounds have shown potential in interacting with various receptors in the body, indicating their relevance in developing new therapeutic agents (Oliveras et al., 2021).
Propriétés
IUPAC Name |
6-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h3-4H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCUHOJEMHNZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249123 | |
| Record name | 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
CAS RN |
676515-34-7 | |
| Record name | 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676515-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)




![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)

![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)

![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)

